

"4-Tetrazol-1-yl-phenol" synthesis and characterization

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Compound of Interest

Compound Name: 4-Tetrazol-1-yl-phenol

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An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Tetrazol-1-yl)phenol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-(1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in metabolic stability and pharmacokinetic profiles.^{[1][2][3]} This document serves as a practical resource for researchers, chemists, and drug development professionals, detailing a robust synthetic protocol from 4-aminophenol and outlining the analytical techniques essential for structural verification and purity assessment. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure reproducibility.

Introduction: The Significance of the Tetrazole Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of physiologically active chemical compounds containing such rings.^[1] Among these, the tetrazole ring—a five-membered aromatic system with four nitrogen atoms and one carbon—has garnered substantial attention.^{[1][4]} Although not found in nature, its unique physicochemical properties make it an invaluable pharmacophore.^[5]

The tetrazole group's pKa (approximately 4.9) is comparable to that of a carboxylic acid, allowing it to act as a non-classical bioisostere.^{[1][2]} This substitution can enhance a drug candidate's lipophilicity, improve its metabolic resistance to degradation, and augment its absorption, distribution, metabolism, and excretion (ADMET) profile.^{[1][6]} Consequently, tetrazole derivatives are found in numerous marketed drugs and are investigated for a wide array of pharmacological activities, including antihypertensive, antimicrobial, anticancer, and anti-inflammatory effects.^{[4][5][6][7]}

4-(1H-Tetrazol-1-yl)phenol, the subject of this guide, combines the critical tetrazole moiety with a phenol group, providing a versatile scaffold for further functionalization in drug discovery programs.

Synthesis of 4-(1H-Tetrazol-1-yl)phenol

The synthesis of 1-substituted tetrazoles can be efficiently achieved from the corresponding primary amine. The following protocol details the synthesis of 4-(1H-tetrazol-1-yl)phenol from 4-aminophenol, a widely available and cost-effective starting material.^{[8][9][10]} This method avoids the direct handling of hydrazoic acid by generating the necessary reactive intermediates *in situ*.

Synthetic Pathway and Mechanism

The reaction proceeds via a one-pot, three-component reaction involving the amine, an orthoformate, and an azide source.

- Step 1: Formimidate Formation: 4-Aminophenol reacts with triethyl orthoformate. The orthoformate serves as a source of a single carbon atom, reacting with the primary amine to form an intermediate ethyl formimidate. This step activates the carbon for subsequent nucleophilic attack.
- Step 2: Azide Addition & Cyclization: Sodium azide, a safe and stable source of the azide anion, attacks the imidate intermediate. The resulting species undergoes an intramolecular cyclization, driven by the thermodynamic stability of the aromatic tetrazole ring, to form the desired 1-substituted tetrazole product.^[11]

Detailed Experimental Protocol

Materials and Reagents:

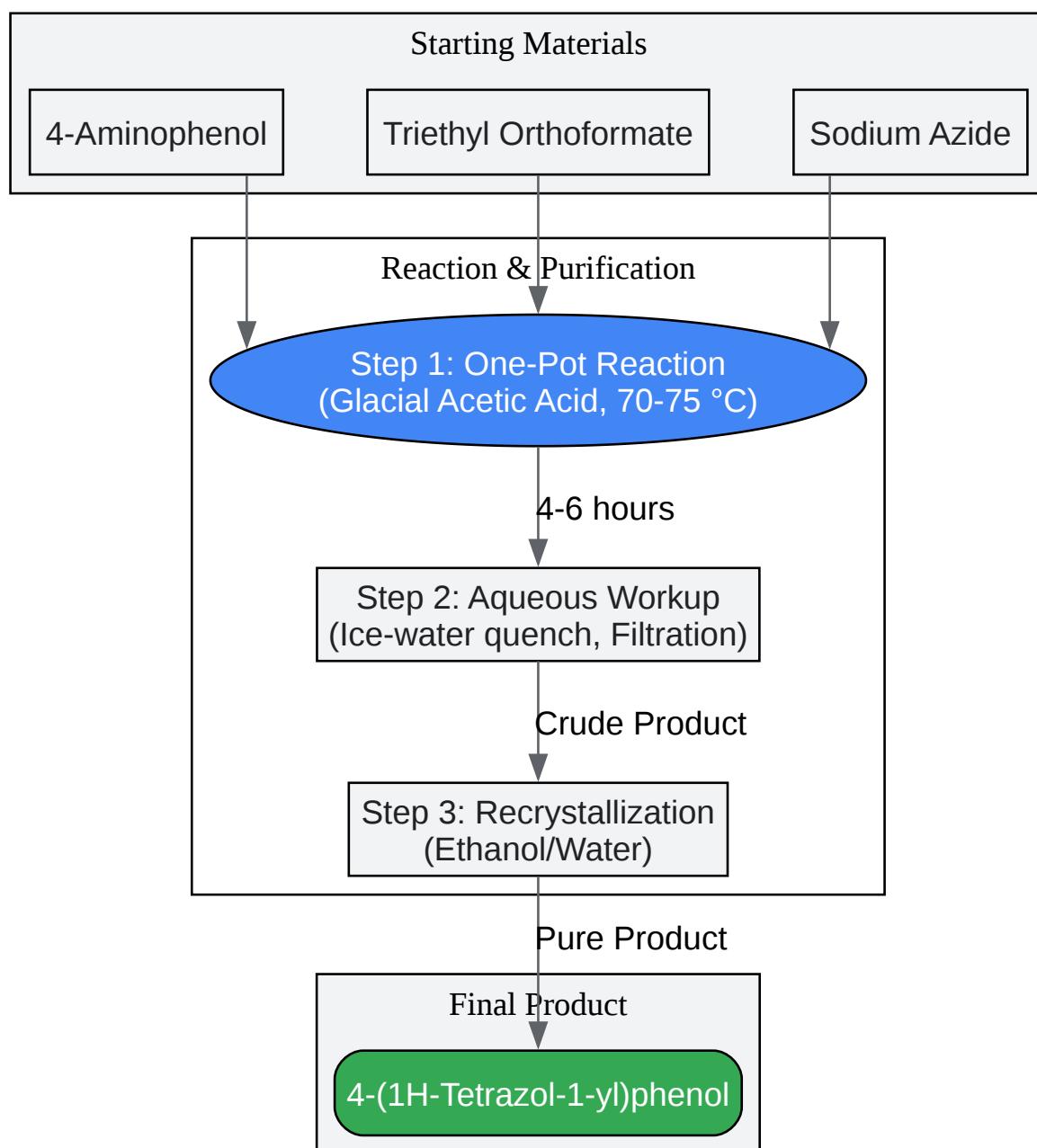
- 4-Aminophenol ($\geq 99\%$)
- Triethyl orthoformate ($\geq 98\%$)
- Sodium Azide (NaN_3) ($\geq 99.5\%$)
- Glacial Acetic Acid
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a stirred suspension of 4-aminophenol (1.0 eq.) in glacial acetic acid (5-10 mL per gram of amine), add triethyl orthoformate (1.2 eq.).
- Heat the mixture to 50-60 °C to ensure dissolution and facilitate the formation of the formimidate intermediate.
- Carefully add sodium azide (1.5 eq.) portion-wise over 15-20 minutes. Caution: Sodium azide is acutely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The reaction is exothermic; maintain the temperature below 80 °C.
- After the addition is complete, stir the reaction mixture at 70-75 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL).
- A precipitate of the crude product should form. If not, adjust the pH to ~5-6 with a suitable base to encourage precipitation.

- Isolate the crude solid by vacuum filtration, washing the filter cake with cold deionized water.
- For purification, recrystallize the crude solid from an ethanol/water mixture to yield pure 4-(1H-tetrazol-1-yl)phenol as a crystalline solid.
- Dry the final product under vacuum.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for 4-(1H-tetrazol-1-yl)phenol.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

The primary physical and chemical identifiers for 4-(1H-tetrazol-1-yl)phenol are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₄ O	[12]
Molecular Weight	162.15 g/mol	[13]
Appearance	White to off-white crystalline solid	General Observation
Monoisotopic Mass	162.05415 Da	[12]
Melting Point	Data not widely published; requires experimental determination.	
Solubility	Soluble in DMSO, methanol; moderately soluble in hot ethanol.	General Observation

Spectroscopic Data

The following sections detail the expected outcomes from standard spectroscopic analyses.

- ¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the formation of the 1-substituted isomer. The spectrum, typically run in DMSO-d₆, is expected to show three

distinct signals:

- A singlet for the C-H proton of the tetrazole ring, expected at a high chemical shift (δ ~9.5-10.0 ppm) due to the strong deshielding effect of the four ring nitrogens.
- An AA'BB' system (appearing as two doublets) for the four protons on the para-substituted benzene ring (δ ~7.0-8.0 ppm).
- A broad singlet for the phenolic -OH proton (δ ~9.0-11.0 ppm), the position of which is concentration and temperature dependent.

- ^{13}C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct peaks for the five unique carbon environments:
 - The single carbon of the tetrazole ring.
 - The four distinct carbons of the para-substituted phenyl ring (C-O, C-N, and two C-H carbons).

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

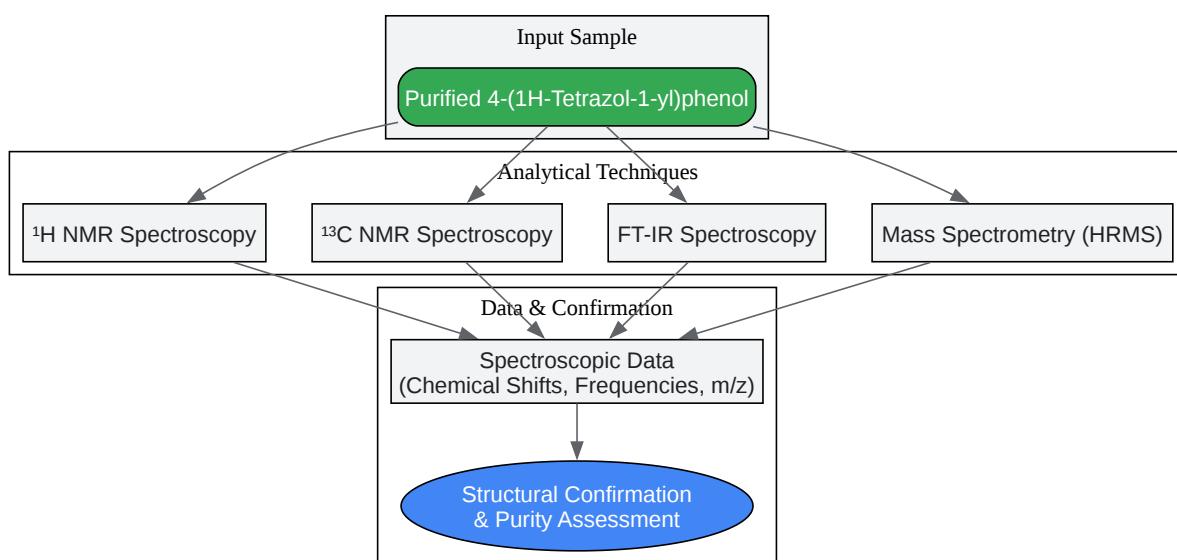
Wavenumber (cm^{-1})	Vibration Type	Significance
3200-3500 (broad)	O-H stretch	Confirms presence of the phenolic hydroxyl group.
3100-3150	Aromatic C-H stretch	Indicates the aromatic ring.
~3050	Tetrazole C-H stretch	Characteristic of the proton on the tetrazole ring.
1500-1600	Aromatic C=C stretch	Confirms the benzene ring backbone.
1000-1250	Tetrazole ring vibrations	A complex series of bands confirming the heterocyclic ring structure.[14][15]
1200-1300	C-O stretch	Phenolic C-O bond vibration.

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the following adducts are expected:

- $[M+H]^+$: 163.0614 m/z[12]
- $[M-H]^-$: 161.0469 m/z[12]
- $[M+Na]^+$: 185.0434 m/z[12]

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Characterization Workflow Diagram



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Caption: Analytical workflow for structural characterization.

Conclusion

This guide provides a detailed, scientifically grounded framework for the synthesis and characterization of 4-(1H-tetrazol-1-yl)phenol. The described synthetic method is robust and relies on readily available precursors, while the outlined characterization workflow ensures rigorous confirmation of the final product's structure and purity. As the tetrazole scaffold continues to be a cornerstone of modern drug discovery, a thorough understanding of the synthesis and properties of key building blocks like 4-(1H-tetrazol-1-yl)phenol is indispensable for researchers in the field.

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